molecular formula C19H15NO3 B573073 1-(Benzyloxy)-4-(3-nitrophenyl)benzene CAS No. 1355247-81-2

1-(Benzyloxy)-4-(3-nitrophenyl)benzene

Cat. No. B573073
CAS RN: 1355247-81-2
M. Wt: 305.333
InChI Key: BIBBEXOKLUGGBQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(3-nitrophenyl)benzene, also known as BNB, is an aromatic organic compound composed of a benzene ring with a benzyloxy group attached to the 1-position and a 3-nitrophenyl group attached to the 4-position. This compound has been studied for its uses in synthetic organic chemistry and its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(3-nitrophenyl)benzene is not completely understood, but it is believed to involve the formation of an intermediate phenolate, which then undergoes an attack by the 3-nitrophenol to form the product. The reaction is believed to be catalyzed by the presence of sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Benzyloxy)-4-(3-nitrophenyl)benzene are not well understood. However, it is believed that 1-(Benzyloxy)-4-(3-nitrophenyl)benzene may have some anti-inflammatory and anti-cancer properties due to its nitroaromatic structure. It is also believed that 1-(Benzyloxy)-4-(3-nitrophenyl)benzene may be able to inhibit the growth of bacteria and fungi, although more research is needed to confirm this.

Advantages and Limitations for Lab Experiments

1-(Benzyloxy)-4-(3-nitrophenyl)benzene has several advantages for laboratory experiments, including its low cost and availability, as well as its ability to be used as a reagent in the synthesis of other organic compounds. However, 1-(Benzyloxy)-4-(3-nitrophenyl)benzene is also limited by its low solubility in water and its potential to cause skin irritation.

Future Directions

There are several potential future directions for the research and development of 1-(Benzyloxy)-4-(3-nitrophenyl)benzene. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. Additionally, research into the mechanism of action of 1-(Benzyloxy)-4-(3-nitrophenyl)benzene and its potential to inhibit the growth of bacteria and fungi may yield useful results. Finally, further research into the solubility of 1-(Benzyloxy)-4-(3-nitrophenyl)benzene in water may lead to new ways to use this compound in laboratory experiments.

Synthesis Methods

1-(Benzyloxy)-4-(3-nitrophenyl)benzene can be synthesized by the reaction of benzyl bromide and 3-nitrophenol in the presence of sodium hydroxide in aqueous ethanol. The reaction proceeds through the nucleophilic substitution of the bromide by the hydroxide to form an intermediate phenolate, which is then attacked by the 3-nitrophenol to form the 1-(Benzyloxy)-4-(3-nitrophenyl)benzene product.

Scientific Research Applications

1-(Benzyloxy)-4-(3-nitrophenyl)benzene has been used in a variety of scientific research applications, including the synthesis of other organic compounds and the investigation of the mechanism of action of drugs. It has also been used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

properties

IUPAC Name

1-nitro-3-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBBEXOKLUGGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742786
Record name 4'-(Benzyloxy)-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(3-nitrophenyl)benzene

CAS RN

1355247-81-2
Record name 4'-(Benzyloxy)-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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